N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid
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Overview
Description
N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Scientific Research Applications
N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the binding mode to proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have target selectivity, suggesting that they may interact with specific biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, may play a role in its stability and efficacy .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid typically involves the reaction of 4-(chloromethyl)benzonitrile with pyrrolidine to form N-(4-pyrrolidin-1-ylmethyl)benzonitrile. This intermediate is then subjected to hydrolysis and subsequent amidation with succinic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitrile group in the intermediate can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activity and use in medicinal chemistry.
Pyrrolizines: Another class of nitrogen-containing heterocycles with significant pharmacological properties.
Uniqueness
N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid is unique due to its combination of a pyrrolidine ring with a succinamic acid moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not commonly found in other similar compounds .
Properties
IUPAC Name |
4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(7-8-15(19)20)16-13-5-3-12(4-6-13)11-17-9-1-2-10-17/h3-6H,1-2,7-11H2,(H,16,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQICWMIKWUMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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